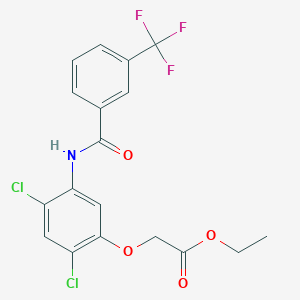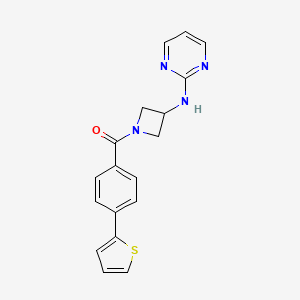
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrimidine, azetidine, thiophene, and phenyl groups . It’s likely to be a part of a larger class of compounds that have been synthesized for various biological activities .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds have been synthesized using methods such as using trimethylamine or magnesium oxide nanoparticles . The structures of these synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The compound has been part of various research studies focusing on its synthesis and evaluation for antimicrobial activities. One study detailed the synthesis of pyrimidine-azetidinone analogues that were tested for their antimicrobial activity against bacterial and fungal strains, as well as their in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies are essential for developing new antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014).
Another research effort synthesized derivatives of azetidinones and evaluated their antibacterial and antifungal activities. The study aimed to develop a novel class of antimicrobial agents, suggesting that the structural components of the compound, including the pyrimidine and thiophene rings, play a crucial role in its biological activity (N. Patel & Minesh D. Patel, 2017).
Optical and Electronic Properties
Research has also been conducted on the optical and electronic properties of thiophene derivatives, highlighting their significance in various fields, including medicine and nonlinear optics (NLO). A study focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives through both experimental and theoretical approaches. This research contributes to the understanding of these compounds' potential applications in optoelectronics and as bioactive molecules (A. Hussain et al., 2020).
Antioxidant Activity
In the realm of pharmacology, pyrimidine and thiophene derivatives have been studied for their antioxidant activities. For example, a series of novel thiophene-containing pyrimidine analogues were synthesized and evaluated for their in vitro antimicrobial, antitubercular, and antioxidant activities. The studies indicate that incorporating different groups into the thieno[2,3-d]pyrimidine heterocyclic ring can enhance its antibacterial, antifungal, and anti-inflammatory activities, showcasing the compound's multifaceted potential in drug development (M. Tolba et al., 2018).
Molecular Docking and Antipsychotic Activity
Research efforts have extended into the design and synthesis of Azo dye/Schiff base/Chalcone derivatives, incorporating pyrimidine structures to assess their antipsychotic activity. This approach combines synthetic chemistry with biological evaluation to explore the therapeutic potential of these compounds in treating psychiatric disorders. Molecular docking studies complement these efforts by proposing mechanisms of action, further contributing to the development of novel antipsychotic agents (C. Gopi et al., 2017).
Propriétés
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(14-6-4-13(5-7-14)16-3-1-10-24-16)22-11-15(12-22)21-18-19-8-2-9-20-18/h1-10,15H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOSCZCOLOIVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
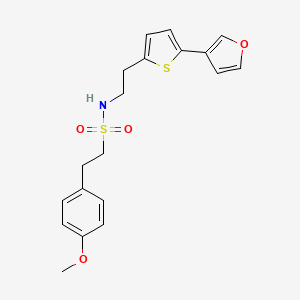
![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869623.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2869624.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2869625.png)
![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2869626.png)
![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide](/img/structure/B2869630.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2869631.png)

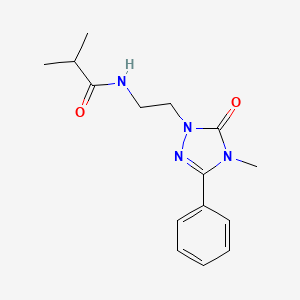
![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)
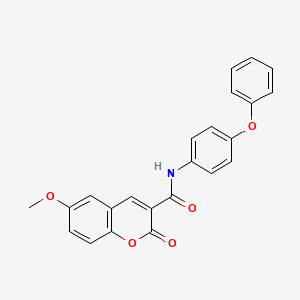
![7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2869640.png)
